N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles have been studied for their various medicinal properties, including anti-inflammatory , antibacterial , antifungal , and antitumor activities .
Synthesis Analysis
While the exact synthesis process for this compound is not available, a similar compound, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides, was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Synthesis and Pharmacological Activities
- Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride have been synthesized. These compounds, including morpholine derivatives, demonstrated potent anti-inflammatory and analgesic activities. They were found to be effective cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some compounds displaying high COX-2 selectivity and significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antimicrobial Screening
- Compounds structurally related to this compound, specifically those containing benzothiazole and sulphonamide groups, have been synthesized and screened for antimicrobial activity. These compounds displayed a range of biodynamic properties, with some novel fluorobenzothiazole derivatives showing potential as potent biodynamic agents (Jagtap et al., 2010).
Anti-Anoxic Activity
- Various thiazole derivatives, including morpholino compounds similar to the target compound, have been tested for anti-anoxic (AA) activity. Among these, certain thiazolecarboxamide hydrochlorides demonstrated potent AA activity, suggesting potential therapeutic applications in conditions related to oxygen deprivation (Ohkubo et al., 1995).
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exhibiting anti-inflammatory properties .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway , reducing the production of prostaglandins and other inflammatory mediators . This leads to a decrease in inflammation and associated symptoms.
Pharmacokinetics
The compound’s molecular weight (28232 g/mol) and predicted properties such as boiling point (4702±550 °C) and density (1388±006 g/cm3) can provide some insights into its potential pharmacokinetic behavior .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of inflammatory mediators, thereby alleviating inflammation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors
: Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N- (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N- (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives through in vitro and in silico approach | Journal of the Iranian Chemical Society : Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N- (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N- (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives through in vitro and in silico approach | Journal of the Iranian Chemical Society (PDF) : N- (4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine | ChemicalBook
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S.ClH/c1-16-4-6-17(7-5-16)22(27)26(11-10-25-12-14-30-15-13-25)23-24-20-18(28-2)8-9-19(29-3)21(20)31-23;/h4-9H,10-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZZKSCZLZTVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.